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DFTamP1

Cat. No.: B1576914
Attention: For research use only. Not for human or veterinary use.
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Description

DFTamP1 is a potent anti-Staphylococcal antimicrobial peptide (AMP) designed de novo using database filtering technology . It was developed as a template for novel antimicrobial agents to address the growing threat of multidrug-resistant pathogens, specifically targeting methicillin-resistant Staphylococcus aureus (MRSA) . With a composition of 65% hydrophobic amino acids and a net positive charge, this compound exhibits the classic amphipathic structure that facilitates interaction with bacterial membranes . Its activity spectrum is primarily focused on Gram-positive bacteria, showing efficacy against S. aureus while demonstrating no activity against Gram-negative bacteria like E. coli and P. aeruginosa . This selective design makes it a valuable tool for researchers studying narrow-spectrum antimicrobials and developing new classes of peptide-based antibiotics . Beyond the parent peptide itself, the design principles of this compound have been successfully used to create and synthesize novel small molecule mimics, such as bis-indole diimidazolines, which closely replicate its antibacterial activity . This product is intended for research purposes only.

Properties

bioactivity

Gram+,

sequence

GLLSLLSLLGKLL

Origin of Product

United States

Detailed Research Findings on Dftamp1

Research into DFTamP1 has focused on validating the DFT design concept and characterizing the peptide's activity and structural properties.

This compound was specifically designed to target Gram-positive bacteria and adopt a helical conformation. nih.gov In vitro activity assays using the standard microdilution method demonstrated that this compound is active against S. aureus USA300, a community-associated MRSA strain, with a minimal inhibitory concentration (MIC) of 3.1 μM. frontiersin.orgnih.govmedchemexpress.commedchemexpress.com Studies have shown that this compound can cause bacterial surface damage and rapidly kill S. aureus USA300 within 60 minutes at concentrations equivalent to 2× MIC (6.2 μM). frontiersin.orgacs.orgnih.gov

However, this compound exhibited limited or no inhibitory activity against other bacterial strains tested, including Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa, even at much higher concentrations (up to 120 μM). nih.govmdpi.com This suggests a degree of selectivity, being primarily active against S. aureus. mdpi.com

Structural determination of this compound using NMR spectroscopy revealed that the peptide possesses a broad hydrophobic surface. acs.orgnih.gov This structural feature is proposed to be crucial for its potency against MRSA, particularly considering that MRSA can employ positively charged moieties on its surface as a resistance mechanism against highly cationic AMPs. acs.orgnih.gov The broad hydrophobic surface of this compound is thought to allow the peptide to penetrate deeper into bacterial membranes, exerting a damaging effect. acs.org this compound has a high content of leucines (61.5%) compared to natural temporins. acs.orgnih.gov Studies involving alanine (B10760859) substitutions for leucines in this compound analogs indicated that while some substitutions retained high activity against S. aureus, their activity spectrum could change, with some analogs showing activity against Gram-negative bacteria. pnas.org

Further research has explored small molecule mimics of this compound, designed using a similar database filtering approach, which have also shown activity against S. aureus strains, including in biofilm forms. nih.govnih.govscite.ai This highlights the potential of the DFT approach to inform the design of diverse antimicrobial agents.

The following table summarizes key in vitro activity data for this compound against specific bacterial strains:

Bacterial StrainMinimal Inhibitory Concentration (MIC)Reference
S. aureus USA3003.1 μM frontiersin.orgnih.govmedchemexpress.commedchemexpress.com
Bacillus subtilis>120 μM nih.govmdpi.com
Escherichia coli>120 μM nih.govmdpi.com
Pseudomonas aeruginosa>120 μM nih.govmdpi.com

This data indicates that this compound, as a prototype designed peptide, demonstrates potent and rapid killing activity specifically against the tested MRSA strain S. aureus USA300, with limited activity against the other bacterial species examined under the reported conditions.

Synthetic Chemistry and Analog Development of Dftamp1

Chemical Synthesis Routes for DFTamP1 Peptide

The peptide this compound was identified through a database filtering technology designed for the de novo design of anti-MRSA peptides nih.gov. While the specific detailed chemical synthesis route for the this compound peptide itself is not explicitly detailed in the provided search results, the chemical synthesis of peptides is generally achieved through established methods such as solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis peptide.comchemrxiv.orgbrieflands.comfrontiersin.org. SPPS, developed by Bruce Merrifield, involves anchoring the C-terminal amino acid to an insoluble resin support, allowing for iterative coupling of subsequent amino acids peptide.combrieflands.comfrontiersin.org. This method facilitates the use of excess reagents to drive reactions to completion and allows for automation peptide.com. Liquid-phase synthesis involves forming peptide bonds between protected amino acids in solution brieflands.com. The choice of synthesis route depends on factors such as peptide length, sequence complexity, and desired scale of production frontiersin.org. The design of this compound via a database approach suggests a targeted sequence that would then be produced using appropriate chemical synthesis techniques nih.govsemanticscholar.org.

Rational Design and Laboratory Synthesis of Small Molecule Mimics of this compound

Rational design approaches have been employed to develop small molecule mimics of this compound nih.govnih.govscience.gov. This strategy is based on the idea that the key structural and functional features of the peptide can be replicated in smaller, non-peptidic molecules nih.gov. By mimicking the activity of antimicrobial peptides (AMPs) like this compound, researchers aim to overcome some limitations associated with peptides, such as potential protease instability nih.gov. Several families of diimidazolines have been synthesized as small molecule mimics of this compound using modified protocols nih.gov. This indicates that the database-derived peptide design concept can be successfully applied to the design of small molecule mimics nih.gov.

Structure-Activity Relationship (SAR) Studies on Designed Mimics

Structure-Activity Relationship (SAR) studies have been conducted on the designed small molecule mimics of this compound to understand how structural variations influence their activity nih.govnih.govscite.ai. These studies are crucial for optimizing the design of more potent and effective mimics scite.ai.

Impact of Cyclic Aliphatic Moieties on Molecular Activity

In the design of small molecule mimics of this compound, a cyclohexyl group, a type of cyclic aliphatic moiety, was initially incorporated in some designs, such as compound 3e nih.gov. SAR studies have indicated that linear aliphatic linkers can serve as useful substitutes for the aliphatic cyclohexyl ring, suggesting that the specific cyclic structure is not always essential for activity and can be replaced by flexible linear chains nih.gov.

Influence of Linear Aliphatic Linkers and Halogenated Aromatic Substitutions

Further SAR insights highlight the utility of linear aliphatic linkers and halogenated aromatic rings in the structure of this compound mimics nih.gov. These structural elements have been found to be useful substitutes for the initially used aliphatic cyclohexyl ring, contributing to the desired activity of the small molecule mimics nih.gov. Studies on related bisindole series also emphasize the importance of halogens for antimicrobial activity scite.ai.

Targeted Amino Acid Substitutions and Peptide Engineering

Peptide engineering involves modifying the amino acid sequence of a peptide to alter its properties, such as activity, stability, or selectivity wikipedia.orgresearchgate.net. This compound itself was a product of de novo design using a database filtering technology, which inherently involves a form of targeted sequence selection based on desired properties nih.govresearchgate.net. While specific details regarding targeted amino acid substitutions within the this compound peptide sequence, such as a Ser4 to Proline mutation, were not explicitly found in the provided search results, the concept of amino acid substitution is a fundamental aspect of peptide engineering wikipedia.org. Substituting one amino acid for another can significantly impact peptide conformation and function due to differences in side-chain properties and structural roles wikipedia.org. Proline, for instance, is unique among amino acids due to its cyclic side chain, which restricts backbone conformation and can induce turns or kinks in peptide structures . Targeted substitutions are employed to investigate the role of specific residues, improve desired characteristics, or introduce new functionalities in designed peptides .

Development and Characterization of Optimized this compound Variants (e.g., DFT503)

The development of optimized variants of this compound stemmed from efforts to enhance the properties of the parent peptide, which was initially designed using database filtering technology to be potent against Staphylococcus aureus (S. aureus), including MRSA, with low cationicity and high hydrophobicity pnas.orgsci-hub.boxnih.gov. This design approach aimed to overcome resistance mechanisms employed by bacteria against highly cationic antimicrobial peptides acs.org. While this compound demonstrated potent activity, subsequent research focused on refining its characteristics through analog development to potentially improve factors such as reduced hemolysis and enhanced in vivo efficacy pnas.orgsci-hub.box.

Amino acid substitutions were a key strategy in the development of optimized this compound variants. For instance, single alanine (B10760859) substitutions were made at each of the eight leucine (B10760876) positions in this compound, resulting in analogs denoted DFT506–DFT513 pnas.orgsci-hub.boxpnas.org. These variants retained high antimicrobial activity against S. aureus USA300, with minimal inhibitory concentrations (MICs) ranging from 0.78 to 1.56 µM pnas.orgsci-hub.boxpnas.org. Specific variants, DFT507 (L3A) and DFT510 (L8A), maintained the same antibacterial activity spectrum as the original this compound against S. aureus pnas.orgsci-hub.boxpnas.org. Other alanine-substituted analogs also showed activity against Gram-negative bacteria like Escherichia coli and Klebsiella pneumoniae, with DFT506 and DFT511 also active against Pseudomonas aeruginosa PAO1 pnas.orgpnas.org. Double-alanine substitution analogs, such as DFT514–DFT516 (L5A and L8A), were found to be active primarily against S. aureus, E. coli, and K. pneumoniae and exhibited reduced hemolytic activity sci-hub.box.

DFT503 emerged as a notable optimized variant of this compound nih.govfrontiersin.orgnih.gov. Its development aimed to further understand the structural features contributing to successful antibacterial agents with in vivo efficacy rcsb.org. DFT503 is characterized by its amino acid composition, including eight leucine residues and a single lysine (B10760008) at position 11, contributing to a net charge of +1 frontiersin.orgnih.gov. This composition aligns with the observation that lower cationic charge and high hydrophobicity are preferred characteristics for anti-MRSA synthetic peptides frontiersin.orgnih.gov.

Characterization of DFT503 and other variants involved assessing their antimicrobial potency, activity spectrum, and other relevant properties. DFT503 demonstrated potent activity against Gram-positive bacteria, including MRSA and vancomycin-resistant enterococci (VRE) strains nih.gov. Its antibacterial activity was found to be largely unaffected by the presence of salts like Ca2+ or NaCl, a significant characteristic for potential therapeutic applications nih.gov. Structural characterization of DFT503 has also been performed, with its NMR structure bound to micelles available (PDB ID: 6MK8, BMRB ID: 30524), providing insights into its conformation and interaction with membrane-mimicking environments rcsb.org.

Further analog development based on DFT503 included variants like DFT561, where the serine at position 3 of DFT503 was substituted with lysine (S3K) to enhance solubility sci-hub.box. While DFT561 maintained the same activity spectrum as this compound and did not show increased hemolysis, studies comparing variants with additional lysine residues indicated that increased cationicity could lead to higher hemolytic activity sci-hub.box. This reinforced the importance of balanced charged and hydrophobic residues for desired properties mdpi.com.

The development and characterization of this compound variants like DFT503 have provided valuable data on the relationship between peptide sequence, physicochemical properties (such as charge and hydrophobicity), and biological activity, guiding the design of improved antimicrobial peptides pnas.orgsci-hub.boxnih.govnih.gov.

Here is a summary of characterization data for select this compound variants:

PeptideModification from this compoundNet ChargePrimary Activity Spectrum (based on sources)MIC Range (S. aureus USA300)Notes
This compoundParent peptideLowPrimarily S. aureus0.78–6.25 µM pnas.orgnih.govDesigned using database filtering technology pnas.orgsci-hub.boxnih.gov
DFT503Optimized variant+1Gram-positive (MRSA, VRE) nih.govNot explicitly stated as a range in sources for USA300, but potent nih.govContains 8 Leu, 1 Lys at pos 11 frontiersin.orgnih.gov; activity not affected by salts nih.gov; NMR structure available rcsb.org
DFT507 (L3A)L3A substitutionNot specifiedSame as this compound (S. aureus) pnas.orgsci-hub.boxpnas.org0.78–1.56 µM (range for L->A variants) pnas.orgsci-hub.boxpnas.orgSingle alanine substitution pnas.orgsci-hub.box
DFT510 (L8A)L8A substitutionNot specifiedSame as this compound (S. aureus) pnas.orgsci-hub.boxpnas.org0.78–1.56 µM (range for L->A variants) pnas.orgsci-hub.boxpnas.orgSingle alanine substitution pnas.orgsci-hub.box
DFT561DFT503 S3K substitutionIncreasedSame as this compound sci-hub.boxPotent sci-hub.boxImproved solubility compared to DFT503 sci-hub.box; low hemolysis sci-hub.box

Structural Characterization and Conformational Dynamics of Dftamp1

High-Resolution Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy has been a primary tool for determining the three-dimensional structure of DFTamP1, particularly in environments that mimic biological membranes. nih.govacs.orgntu.edu.sgresearchgate.net This technique is valuable for studying the interactions of antimicrobial peptides with lipids. ntu.edu.sg The high content of leucine (B10760876) residues in this compound (61.5%) made natural abundance 1H and 15N correlated NMR spectra particularly helpful for spectral assignments and structural refinement. nih.govacs.org

Determination of Three-Dimensional Conformation in Membrane-Mimetic Environments

To understand how this compound interacts with bacterial membranes, its 3D structure has been determined in membrane-mimetic micelles, such as those formed by deuterated sodium dodecyl sulfate (B86663) (SDS). nih.govacs.org These studies revealed that this compound adopts a helical structure in the presence of membrane mimetics. nih.govsemanticscholar.org The use of improved 2D NMR methods, including heteronuclear correlated spectra, is essential for accurate structural determination of peptides like this compound that are rich in certain amino acids. mdpi.compnas.org

Analysis of Amphipathic Helical Structure

A key finding from structural studies is that this compound forms an amphipathic helix. nih.govsemanticscholar.org In this helical conformation, the hydrophilic and hydrophobic amino acid side chains are segregated and clustered on opposite faces of the helix. nih.govacs.org This arrangement is characteristic of many antimicrobial peptides and is ideal for membrane binding. semanticscholar.orgd-nb.info

Mapping of Functional Hydrophobic Surfaces

NMR structural determination of this compound revealed the presence of a broad hydrophobic surface. nih.govacs.org This hydrophobic surface, formed by the clustering of leucine residues, is considered essential for the peptide's potency, particularly against MRSA. nih.govacs.org The broad hydrophobic surface is proposed to facilitate deeper penetration of the peptide into bacterial membranes, contributing to its damaging effect. nih.gov Mapping of hydrophobic surfaces in proteins and peptides is crucial for understanding their interactions with membranes and other molecules. researchgate.netnih.govcsic.esnih.gov

Insights from Molecular Dynamics Simulations in Understanding Peptide-Membrane Interactions

Molecular dynamics (MD) simulations are a computational technique used to study the dynamic behavior of molecules, including the interactions between peptides and membranes. frontiersin.orgmdpi.commdpi.com While specific detailed MD simulation data solely focused on this compound's interaction with membranes were not extensively found in the search results, MD simulations are generally employed to gain insights into the specific fold of a peptide upon membrane interaction, the involvement of individual residues, and the detailed dynamic processes of peptide-membrane interactions. ntu.edu.sgmdpi.comijbiotech.com These simulations can complement experimental data by providing atomic-level details of binding, insertion, and potential membrane perturbation mechanisms. mdpi.commdpi.comijbiotech.comnih.gov

Spectroscopic Investigations of Peptide-Lipid Interactions (e.g., Circular Dichroism for AMPs)

Circular Dichroism (CD) spectroscopy is a widely used technique to investigate the secondary structure of peptides and proteins, particularly in the presence of membrane-mimetic environments like detergent micelles or lipid vesicles. d-nb.infocore.ac.uktulane.edunih.gov CD can monitor the conformational changes of peptides upon interaction with lipids and is often used to assess the induction of helical structure. d-nb.infocore.ac.uktulane.edu While the search results primarily highlighted NMR for this compound's detailed 3D structure, CD is a standard spectroscopic method in the field of AMP-membrane interactions to evaluate the extent of helical content and peptide affinity for different lipid environments. core.ac.uktulane.edunih.gov Oriented Circular Dichroism (OCD) can provide information about the orientation of peptides within lipid bilayers. core.ac.ukosti.gov

Molecular and Cellular Mechanisms of Dftamp1 Action

Direct Membrane Targeting as a Primary Mechanism of Action

DFTamP1's potent activity against bacteria is attributed to its ability to directly target and interact with the bacterial membrane. mdpi.comacs.orgsci-hub.boxresearchgate.net This membrane targeting is a common mechanism among antimicrobial peptides and is considered a highly effective strategy for rapidly eliminating pathogens. mdpi.commdpi.comnih.govpnas.org The interaction leads to membrane permeabilization and disruption of essential cellular functions. mdpi.comsci-hub.boxresearchgate.netfrontiersin.org

Elucidation of Electrostatic Interactions with Anionic Bacterial Membranes

Bacterial cell membranes, particularly those of Gram-positive bacteria, are rich in anionic phospholipids (B1166683) such as phosphatidylglycerol (PG) and cardiolipin (B10847521) (CL). nih.govmdpi.comnih.govfrontiersin.org This gives the bacterial membrane a net negative charge. nih.govmdpi.comnih.gov this compound, like many antimicrobial peptides, possesses a net positive charge. nih.govmdpi.com This cationic nature facilitates an initial electrostatic attraction and interaction with the negatively charged bacterial membrane surface. nih.govmdpi.comnih.govmdpi.com This electrostatic binding is a crucial first step in the peptide's interaction with the bacterial cell. nih.govmdpi.commdpi.com

Role of Hydrophobic Interactions in Membrane Anchoring

Following the initial electrostatic attraction, hydrophobic interactions play a significant role in the membrane anchoring and insertion of this compound. nih.govmdpi.comnih.gov this compound is characterized by high hydrophobicity, largely due to a high content of hydrophobic amino acids, particularly leucine (B10760876) residues. acs.orgnih.gov These hydrophobic regions of the peptide interact with the hydrophobic core of the lipid bilayer within the bacterial membrane. nih.govmdpi.commdpi.com This interaction allows the peptide to penetrate deeper into the membrane, a process essential for disrupting membrane integrity. nih.govmdpi.comacs.orgresearchgate.netmdpi.comnih.gov The balance between electrostatic and hydrophobic interactions is critical for effective membrane binding and subsequent disruption. nih.govmdpi.com

Mechanisms of Membrane Permeation and Integrity Disruption

The interaction of this compound with the bacterial membrane leads to increased membrane permeability and disruption of its integrity. sci-hub.boxresearchgate.netfrontiersin.org This disruption can occur through various mechanisms, including pore formation or detergent-like effects, ultimately leading to cell death. mdpi.com Studies have shown that this compound causes bacterial surface damage. acs.orgnih.gov

Induction of Bacterial Cell Leakage

A direct consequence of this compound-induced membrane disruption is the leakage of intracellular components from the bacterial cell. mdpi.comnih.govnih.govfrontiersin.org This leakage is indicative of significant damage to the cell membrane, compromising its ability to maintain cellular homeostasis. mdpi.com Experimental evidence, such as flow cytometry using membrane-impermeant dyes like propidium (B1200493) iodide, has demonstrated that this compound treatment leads to rapid dye uptake by bacterial cells, confirming membrane permeabilization and leakage. nih.gov

Comparative Analysis with Daptomycin's Membrane Activity

This compound's membrane-targeting activity has been compared to that of daptomycin (B549167), a known membrane-active antibiotic used clinically. sci-hub.boxfrontiersin.orgnih.gov Both compounds appear to target bacterial membranes and exhibit similar membrane permeation abilities. nih.govnih.govomicsdi.org Daptomycin's mechanism involves calcium-dependent insertion into the bacterial membrane, leading to depolarization and inhibition of essential functions like cell wall synthesis. frontiersin.orgdrugbank.com While the precise mechanisms may differ in detail (e.g., pore formation models vs. detergent-like effects), the shared characteristic of membrane targeting underscores the efficacy of this approach and positions this compound as a potential alternative or complementary agent to existing membrane-active antibiotics. sci-hub.boxfrontiersin.orgfrontiersin.orgnih.govdrugbank.com

Selective Activity Spectrum Against Bacterial Pathogens

This compound exhibits a selective activity spectrum, primarily targeting Gram-positive bacteria, particularly Staphylococcus aureus, including MRSA strains. frontiersin.orgmdpi.comacs.orgsci-hub.boxpnas.orgnih.govnih.govnih.gov Research indicates that this compound is potent against various clinical strains of S. aureus. acs.orgsci-hub.boxnih.govnih.gov

Conversely, this compound shows limited or no significant activity against tested Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa at similar concentrations effective against S. aureus. mdpi.comacs.orgsci-hub.boxpnas.orgnih.govnih.gov This selective activity profile is a notable characteristic and suggests that the differences in bacterial membrane composition and structure between Gram-positive and Gram-negative bacteria play a crucial role in this compound's targeting. nih.govfrontiersin.orgmdpi.comnih.gov The thicker peptidoglycan layer and the presence of an outer membrane in Gram-negative bacteria likely contribute to their reduced susceptibility to this compound. nih.govfrontiersin.orgmdpi.comnih.gov

The following table summarizes the observed activity spectrum of this compound:

Bacterial SpeciesGram StainActivity (MIC)
Staphylococcus aureus USA300PositivePotent (e.g., 3.1 μM) acs.orgnih.gov
Staphylococcus aureus clinical strainsPositivePotent (comparable to daptomycin in some cases) nih.gov
Bacillus subtilisPositiveLimited/Low Activity (e.g., >120 μM) acs.orgnih.gov
Escherichia coliNegativeLimited/Low Activity (e.g., >120 μM) mdpi.comacs.orgpnas.orgnih.govnih.gov
Pseudomonas aeruginosaNegativeLimited/Low Activity (e.g., >120 μM) mdpi.comacs.orgpnas.orgnih.govnih.gov
Vancomycin-resistant Enterococci (VRE)PositivePotent sci-hub.boxpnas.org

Note: MIC values may vary depending on the specific strain and experimental conditions.

This selective targeting of Gram-positive pathogens, particularly MRSA, highlights this compound's potential as a focused therapeutic agent for infections caused by these challenging bacteria. frontiersin.orgmdpi.comacs.orgsci-hub.boxpnas.orgnih.govnih.govnih.gov

Potent Activity Against Gram-Positive Staphylococcus aureus (including MRSA Strains)

This compound has demonstrated potent antibacterial activity specifically against Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA) strains. acs.orgnih.govmdpi.comnih.govmedchemexpress.com Research indicates that this compound can rapidly kill S. aureus USA300, a community-associated MRSA strain, within 60 minutes. acs.orgnih.govfrontiersin.org The minimal inhibitory concentration (MIC) of this compound against S. aureus USA300 has been reported as 3.1 µM. acs.orgfrontiersin.orgmedchemexpress.com This potent activity is attributed, in part, to the peptide's high hydrophobicity and its ability to target bacterial membranes. acs.orgnih.govmdpi.com The broad hydrophobic surface of this compound is hypothesized to enable it to penetrate deeper into bacterial membranes, overcoming resistance mechanisms employed by MRSA, such as the deployment of positively charged moieties on the cell surface. acs.org

Small molecule mimics of this compound have also been synthesized and evaluated, displaying similar activity spectra primarily against S. aureus. nih.gov For example, some bis-indole diimidazolines, designed as mimics, showed reduced MIC values against S. aureus USA300 with increased aliphatic chain length and hydrophobicity. nih.gov

Detailed research findings on the activity of this compound and some mimics against S. aureus are presented in the table below:

CompoundStrainMIC (µM)NotesSource
This compoundS. aureus USA3003.1Potent activity acs.orgfrontiersin.orgmedchemexpress.com
Compound 3dS. aureus USA3003.1Small molecule mimic, increased activity with hydrophobicity nih.gov
Compound 3aS. aureus USA30050Small molecule mimic nih.gov

Absence of Significant Activity Against Gram-Negative Bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa)

In contrast to its potent activity against Gram-positive bacteria, this compound exhibits no significant activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa at concentrations up to 120 µM. acs.orgmdpi.com Studies evaluating the activity spectrum of this compound consistently show high MIC values (>50 µM or >120 µM) for Gram-negative strains like E. coli K12, P. aeruginosa PAO1, and Klebsiella pneumoniae ATCC 13883. acs.orgmdpi.comnih.gov

Small molecule mimics of this compound have also been shown to retain this activity spectrum, being active against S. aureus but not against Gram-negative bacteria like E. coli and P. aeruginosa. nih.gov This selectivity towards Gram-positive bacteria is a characteristic feature of this compound and its mimics. nih.gov

The differential activity between Gram-positive and Gram-negative bacteria is likely related to differences in their cell envelope structures. Gram-negative bacteria possess an outer membrane that can act as a barrier, limiting the access of certain antimicrobial agents to the cytoplasmic membrane. mdpi.com

Research findings on the activity of this compound and some mimics against Gram-negative bacteria are summarized below:

CompoundStrainMIC (µM)NotesSource
This compoundE. coli K12>120No significant activity acs.orgmdpi.com
This compoundP. aeruginosa>120No significant activity acs.orgmdpi.com
This compoundB. subtilis>120No significant activity acs.orgmdpi.com
Compound 3aE. coli ATCC 25922>50Small molecule mimic, no activity nih.gov
Compound 3aP. aeruginosa PAO1>50Small molecule mimic, no activity nih.gov
Compound 3aK. pneumoniae ATCC 13883>50Small molecule mimic, no activity nih.gov

Anti-Biofilm Mechanisms in Research Models

This compound and its mimics have been investigated for their ability to target bacterial biofilms, which are structured communities of bacteria encased in a self-produced matrix, known for their increased resistance to antimicrobial agents. asm.orgnih.govpnas.org

Inhibition of Bacterial Biofilm Formation

This compound has shown potency against both planktonic (free-floating) and biofilm forms of S. aureus USA300 in research models. mdpi.com While specific detailed data on this compound's biofilm inhibition are noted as "unpublished data" in one source, the database filtering technology used to design this compound has been successfully utilized to identify antibiofilm peptides. mdpi.com

Small molecule mimics of this compound have also been evaluated for their ability to inhibit bacterial attachment, a crucial initial step in biofilm formation. nih.gov Studies on bis-indole diimidazolines, mimicking this compound, have shown their potential to inhibit biofilm formation by S. aureus. nih.gov

Disruption of Mature Biofilm Structures

Research indicates that this compound is capable of reducing the biomass of established S. aureus biofilms and killing the bacterial cells within the biofilm. asm.org Membrane-active antimicrobial peptides and small molecules, including this compound, are thought to disrupt the biofilm matrix, contributing to their antibiofilm activity. asm.org

Small molecule mimics of this compound have also demonstrated the ability to disrupt mature biofilm structures of S. aureus. nih.gov These findings suggest that the anti-biofilm properties observed in this compound are also present in its small molecule mimics. nih.gov

Compound Information

Compound NamePubChem CID
This compoundNot Available

This compound is a synthetic peptide developed using a database filtering technology (DFT) derived from the Antimicrobial Peptide Database (APD). acs.orgnih.govmdpi.com It is characterized by a high degree of hydrophobicity and a low net positive charge, a design strategy that differentiates it from many conventionally cationic antimicrobial peptides. acs.orgnih.gov This specific molecular architecture is believed to underpin its potent activity, particularly against Gram-positive bacteria. acs.orgnih.gov The mechanism by which this compound exerts its effects involves targeting bacterial membranes, leading to increased membrane permeability and subsequent cell lysis. acs.orgnih.govfrontiersin.org Nuclear Magnetic Resonance (NMR) spectroscopy studies have revealed that this compound possesses a broad hydrophobic surface. acs.orgnih.gov This structural feature is considered crucial for its interaction with and penetration into bacterial membranes. acs.orgnih.gov

Potent Activity Against Gram-Positive Staphylococcus aureus (including MRSA Strains)

This compound has demonstrated significant antibacterial potency specifically against Gram-positive Staphylococcus aureus, encompassing challenging methicillin-resistant Staphylococcus aureus (MRSA) strains. acs.orgnih.govmdpi.comnih.govmedchemexpress.com Studies have shown that this compound can induce rapid killing of S. aureus USA300, a prevalent community-associated MRSA strain, achieving this effect within a timeframe of 60 minutes. acs.orgnih.govfrontiersin.org The minimal inhibitory concentration (MIC) of this compound against S. aureus USA300 has been reported to be 3.1 µM. acs.orgfrontiersin.orgmedchemexpress.com This potent activity is linked, in part, to the peptide's notable hydrophobicity and its capacity to target bacterial membranes. acs.orgnih.govmdpi.com The expansive hydrophobic surface of this compound is hypothesized to facilitate deeper insertion into bacterial membranes, thereby potentially overcoming resistance mechanisms employed by MRSA, such as the presentation of positively charged molecules on the cell surface. acs.org

Investigations into small molecule mimics of this compound have also revealed similar profiles of activity, primarily targeting S. aureus. nih.gov For instance, certain bis-indole diimidazolines synthesized as mimics exhibited decreased MIC values against S. aureus USA300, with enhanced activity correlating with increased aliphatic chain length and hydrophobicity. nih.gov

Detailed research findings illustrating the activity of this compound and selected mimics against S. aureus are presented in the table below:

CompoundStrainMIC (µM)NotesSource
This compoundS. aureus USA3003.1Potent activity acs.orgfrontiersin.orgmedchemexpress.com
Compound 3dS. aureus USA3003.1Small molecule mimic, increased activity with hydrophobicity nih.gov
Compound 3aS. aureus USA30050Small molecule mimic nih.gov

Absence of Significant Activity Against Gram-Negative Bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa)

In marked contrast to its efficacy against Gram-positive pathogens, this compound demonstrates no significant antimicrobial activity against Gram-negative bacteria, including prominent species such as Escherichia coli and Pseudomonas aeruginosa, even at concentrations up to 120 µM. acs.orgmdpi.com Studies evaluating the antimicrobial spectrum of this compound consistently report high MIC values, typically exceeding 50 µM or 120 µM, for Gram-negative strains like E. coli K12, P. aeruginosa PAO1, and Klebsiella pneumoniae ATCC 13883. acs.orgmdpi.comnih.gov

Small molecule compounds designed to mimic this compound have also been observed to maintain this selective activity profile, showing efficacy against S. aureus but lacking significant activity against Gram-negative bacteria such as E. coli and P. aeruginosa. nih.gov This selective targeting of Gram-positive bacteria represents a characteristic feature of this compound and its analogous small molecules. nih.gov

The observed difference in activity between Gram-positive and Gram-negative bacteria is likely attributable to structural variations in their respective cell envelopes. Gram-negative bacteria possess an outer membrane that can serve as a protective barrier, restricting the passage of certain antimicrobial agents to the underlying cytoplasmic membrane. mdpi.com

Research findings regarding the activity of this compound and some mimics against Gram-negative bacteria are summarized below:

CompoundStrainMIC (µM)NotesSource
This compoundE. coli K12>120No significant activity acs.orgmdpi.com
This compoundP. aeruginosa>120No significant activity acs.orgmdpi.com
This compoundB. subtilis>120No significant activity acs.orgmdpi.com
Compound 3aE. coli ATCC 25922>50Small molecule mimic, no activity nih.gov
Compound 3aP. aeruginosa PAO1>50Small molecule mimic, no activity nih.gov
Compound 3aK. pneumoniae ATCC 13883>50Small molecule mimic, no activity nih.gov

Anti-Biofilm Mechanisms in Research Models

This compound and its small molecule mimics have been investigated for their potential to target bacterial biofilms. asm.orgnih.govpnas.org Biofilms are complex microbial communities encased in a self-produced extracellular matrix, which typically exhibit increased tolerance to antimicrobial treatments compared to planktonic bacteria. asm.orgnih.govpnas.org

Inhibition of Bacterial Biofilm Formation

This compound has demonstrated activity against both planktonic and biofilm forms of S. aureus USA300 in research models. mdpi.com While specific detailed data on the extent of this compound's biofilm inhibition is mentioned as "unpublished data" in one source, the database filtering technology that led to the design of this compound has been successfully employed in the identification of peptides with antibiofilm properties. mdpi.com

Small molecule mimics of this compound have also been assessed for their capacity to inhibit bacterial attachment, a critical initial step in the formation of biofilms. nih.gov Studies involving bis-indole diimidazolines, which mimic this compound, have indicated their potential to impede biofilm formation by S. aureus. nih.gov

Disruption of Mature Biofilm Structures

Research findings suggest that this compound is capable of reducing the biomass of established S. aureus biofilms and effectively killing the bacteria residing within these structures. asm.org Membrane-active antimicrobial agents, including this compound and certain small molecules, are thought to contribute to antibiofilm activity by disrupting the structural integrity of the biofilm matrix. asm.org

Furthermore, small molecule mimics of this compound have also shown the ability to disrupt the structures of mature biofilms formed by S. aureus. nih.gov These observations imply that the antibiofilm characteristics identified in this compound are also present in its small molecule counterparts. nih.gov

Advanced Research Applications and Future Trajectories in Peptide Science

DFTamP1 as a Foundational Research Template for Novel Antimicrobial Development

This compound was specifically designed using a database filtering technology that extracted probable parameters from the Antimicrobial Peptide Database (APD) to create a novel peptide active against methicillin-resistant Staphylococcus aureus (MRSA). frontiersin.orgnih.govnih.govnih.govnih.gov This approach, introduced by Mishra and Wang in 2012, utilized filters such as peptide activity, length, amino acid frequency, charge, hydrophobicity, structure profile, and motifs. frontiersin.orgnih.govfrontiersin.org The resulting peptide, this compound, is characterized by its short length, high hydrophobicity, and low cationicity, distinguishing it from classic cationic antimicrobial peptides. nih.govnih.govacs.org

The design of this compound, based on the most probable parameters from peptides active against Gram-positive bacteria, highlights its potential as a template for developing new anti-MRSA agents. nih.govnih.govnih.gov this compound demonstrated effective inhibition of an MRSA strain with a Minimal Inhibitory Concentration (MIC) of 3.1 µM (or 3.1 mM in one source, which appears to be a typo given other reported values) and completely killed MRSA cells at 2 × MIC (6.2 μM) within 60 minutes. frontiersin.orgnih.govfrontiersin.org Its mechanism of action involves a surface-associated interaction leading to cell leakage. frontiersin.orgnih.govfrontiersin.org

Further research has explored modifications to the this compound sequence to optimize its properties. For instance, substituting Ser4 with a proline residue resulted in a gain of function against Bacillus subtilis and E. coli. frontiersin.org Alanine (B10760859) substitutions at different positions in this compound also yielded analogs with varied activity spectra, some retaining high activity against S. aureus and others gaining activity against Gram-negative bacteria like Escherichia coli and Klebsiella pneumoniae. pnas.orgnih.gov This demonstrates the utility of this compound as a starting point for generating a library of peptides with altered or enhanced antimicrobial profiles.

This compound's success as a computationally designed, potent anti-MRSA peptide validates the database-derived molecular design concept as a suitable strategy for generating peptide-based antibiotics. frontiersin.orgnih.gov It has also served as a template for the discovery of small molecule mimics with anti-Staphylococcal activity. nih.govscience.gov

Below is a table summarizing key initial findings regarding this compound's activity:

PeptideTarget BacteriaMIC (µM)Killing Time at 2xMIC
This compoundS. aureus USA3003.160 minutes
This compoundB. subtilis>120N/A
This compoundE. coli K12>120N/A
This compoundP. aeruginosa>120N/A

Note: One source reported the MIC as 3.1 mM frontiersin.orgnih.govfrontiersin.org, which is likely a typographical error given the μM values reported elsewhere nih.govpnas.orgmedchemexpress.comscience.govacs.org.

Strategies for Enhancing Peptide Stability for In Vitro and In Vivo (pre-clinical) Research

A significant challenge in translating antimicrobial peptides like this compound into therapeutic agents is their stability in biological environments, particularly against proteolytic degradation. While the provided search results directly discuss the stability of this compound itself as an attractive lead due to its stability to proteases nih.govacs.org, they also touch upon general strategies for enhancing peptide stability relevant to peptides used in research, including pre-clinical in vivo studies.

Enhancing peptide stability is crucial for both in vitro and in vivo research to ensure consistent and prolonged activity. Strategies employed to improve peptide stability include terminal capping, incorporating non-standard amino acids (such as D-amino acids), and peptide cyclization. semanticscholar.org For example, incorporating D-amino acids has been shown to increase the half-life of some peptides in vivo. semanticscholar.org A compact structure is also proposed to potentially reduce binding to other molecules, which might improve bioavailability in vivo. semanticscholar.org

The design of this compound with simple composition and short length contributes to its inherent stability to proteases, making it a promising candidate for further development. nih.govacs.org Optimized variants of this compound have been investigated to overcome in vitro and in vivo barriers, including peptide cytotoxicity, stability, and the effects of physiological salts, pH, and serum binding. pnas.orgnih.gov These efforts are essential for advancing peptides from the discovery phase to successful implementation in pre-clinical models.

Development of Species-Specific Peptide-Based Probes and Research Tools

The development of species-specific peptide-based probes and research tools is a growing area in peptide science. This compound's initial characterization showed selective activity primarily against S. aureus, with limited activity against B. subtilis, E. coli, and P. aeruginosa at higher concentrations. nih.govnih.govresearchgate.net This inherent selectivity against Gram-positive bacteria, particularly MRSA, positions this compound and its derivatives as potential candidates for developing species-specific tools targeting staphylococcal infections. nih.govpnas.orgresearchgate.netmdpi.com

The species specificity of antimicrobial peptides can be attributed, to a large extent, to the differences in cellular structures, such as cell walls and membranes, between different bacterial types. researchgate.net For instance, this compound's potency against MRSA is linked to its broad hydrophobic surface, which allows it to interact effectively with the membranes of MRSA, known to employ positively charged moieties on their surface as a resistance mechanism against classical cationic AMPs. nih.govnih.govacs.orgscience.govacs.org

Research on peptides like horine, a derivative with activity mainly against Gram-positive species, suggests their potential for selectively eliminating specific pathogens like MRSA and VRE. mdpi.com Similarly, this compound and its optimized variants, which are primarily active against S. aureus, could serve a similar purpose in targeted research or potential therapeutic applications. pnas.orgmdpi.com The ability to design or identify peptides with activity against specific bacterial species is of significant value in developing targeted probes and tools for studying microbial pathogenesis and evaluating potential interventions. acs.org

Integration of Machine Learning and Quantitative Structure-Activity Relationship (QSAR) Models for Predictive Peptide Design

The design of this compound itself is rooted in a computational approach, Database Filtering Technology (DFT), which can be seen as a precursor to or a form of integrating data-driven methods for peptide design. frontiersin.orgnih.govnih.govfrontiersin.org The concept involved extracting the most probable parameters from the APD to guide the ab initio design of the peptide sequence. nih.govnih.govacs.org

The broader field of peptide design increasingly integrates machine learning (ML) and Quantitative Structure-Activity Relationship (QSAR) models to predict the biological activity of peptides based on their physicochemical descriptors and amino acid sequences. frontiersin.orgnih.govfrontiersin.org QSAR models use physicochemical properties to predict activity, while de novo computational methods generate sequences based on preferred amino acid frequency and position to achieve desired characteristics like charge, amphipathicity, and structure. frontiersin.orgnih.gov

The development of this compound exemplifies the potential of using database analysis and computational filtering to inform peptide design. nih.govmdpi.com More sophisticated mathematical algorithms and ML strategies are now being applied to analyze peptide databases and design new peptides with enhanced properties. nih.govfrontiersin.orgnih.gov These approaches can predict various activities, including antibacterial, antiviral, antifungal, and antibiofilm properties, and can consider factors like posttranslational modifications and species-specific information. springernature.com The success with this compound suggests that integrating ML and QSAR models with database analysis can significantly accelerate the identification and design of potent peptide candidates with desired specificities and activities. frontiersin.orgnih.govfrontiersin.org

Future Methodological Innovations in Structural Biology and Mechanistic Analysis of Designed Peptides

Understanding the three-dimensional structure and mechanism of action of designed peptides like this compound is crucial for further optimization and development. Structural determination of this compound by NMR spectroscopy has already provided insights into its broad hydrophobic surface and helical conformation, which are key to its potency against MRSA. nih.govnih.govacs.orgresearchgate.net This structural information helps explain its membrane-targeting mechanism, where the peptide penetrates bacterial membranes to exert its damaging effect. nih.govnih.govacs.org

Future methodological innovations in structural biology, such as advanced NMR techniques (including 2D and 3D NMR for complex peptides) and potentially cryo-EM, will be essential for determining the high-resolution structures of this compound and its modified versions, especially in membrane-mimetic environments or in complex with bacterial membrane components. nih.govacs.orgresearchgate.net These studies can provide a solid basis for understanding the molecular interactions underlying their activity and selectivity. nih.govresearchgate.net

Mechanistic analysis can be further advanced by employing techniques that probe peptide-membrane interactions, such as fluorescence spectroscopy, surface plasmon resonance, and molecular dynamics simulations. These methods can reveal details about peptide binding, insertion, and pore formation kinetics. Correlative light and electron microscopy could provide visual evidence of peptide-induced bacterial damage.

Furthermore, integrating structural and mechanistic data with computational modeling can lead to a more profound understanding of the structure-activity relationships of designed peptides. This can inform the rational design of next-generation peptides with improved potency, selectivity, and stability, paving the way for their successful translation into clinical applications.

Q & A

Q. What structural characteristics of DFTamP1 make it effective against MRSA?

this compound is a leucine-rich peptide (61.5% leucine content) with amphipathic properties, featuring distinct hydrophobic (leucine side chains) and hydrophilic regions (S4, S7, K11 residues). This structure enables membrane interaction via hydrophobic insertion and electrostatic interactions with bacterial membranes. NMR studies revealed a stabilized conformation with a C-terminal hydrogen bond (L9 carbonyl to NH2), critical for maintaining activity .

Q. What experimental methods are used to validate this compound's antimicrobial activity?

Key methodologies include:

  • Minimum Inhibitory Concentration (MIC) assays : Quantifies bactericidal efficacy (e.g., 2× MIC kills 10⁸ CFU/mL S. aureus USA300 in 2 hours) .
  • Transmission Electron Microscopy (TEM) : Visualizes membrane disruption post-treatment .
  • Flow Cytometry : Confirms bacterial membrane permeability using fluorescent dyes .
  • NMR Spectroscopy : Maps peptide conformation in membrane-mimetic environments (e.g., SDS micelles) .

Q. How was this compound designed using database filtering technology?

A database of antimicrobial peptides (APD) was filtered for motifs targeting S. aureus. Parameters included charge (+1 to +7), hydrophobicity (~50%), and sequence length (<50 residues). This compound was reverse-engineered to optimize these traits, balancing cationic and hydrophobic residues for membrane targeting .

Advanced Research Questions

Q. How do small molecule mimics of this compound address limitations of peptide-based antibiotics?

Small molecules like compound 3d (a bis-indole diimidazoline) mimic this compound’s charge and hydrophobicity but exhibit enhanced protease stability and reduced cytotoxicity. For example, 3d retains activity under 100 mM NaCl and pH 5–8, unlike peptides sensitive to ionic strength . Synthesis involves catalytic MsOH for indole coupling and NaHS-mediated cyclization, avoiding complex purification .

Q. What contradictions exist in biofilm inhibition vs. disruption between this compound and its mimics?

  • Biofilm inhibition : Compound 3e (40% inhibition) outperforms 3d in preventing biofilm formation .
  • Biofilm disruption : 3d destroys mature biofilms (24-hour incubation) more effectively than 3e , likely due to superior membrane penetration (evidenced by SYTOX Green uptake assays) .
    This divergence highlights the need for structure-activity relationship (SAR) studies to optimize dual-action compounds.

Q. How do salt concentration and pH variations affect the antimicrobial efficacy of this compound and its mimics?

  • Salt tolerance : 3d maintains MIC ≤3.1 µg/mL against MRSA even at 100 mM NaCl, while native peptides often lose efficacy in high-ionic environments .
  • pH stability : 3d shows minimal activity loss at pH 5–8, whereas analogs like 5 are pH-sensitive. This stability is attributed to its non-peptidic backbone .

Q. What methodological challenges arise in synthesizing small molecule mimics of this compound, and how are they addressed?

  • Synthetic complexity : Mimicking amphipathic structures requires balancing hydrophobicity (indole/cyclohexyl groups) and charge (imidazole). Solution: Modular synthesis with MsOH catalysis and stepwise cyclization .
  • Characterization : NMR signal overlap in hydrophobic regions complicates structural validation. Workaround: Use of deuterated SDS micelles to resolve leucine peaks .

Q. How do this compound and its mimics compare to clinical antibiotics like daptomycin?

  • Activity spectrum : 3d matches daptomycin’s MIC (1.5–3.1 µg/mL) against MRSA strains (USA200, USA300, Mu50) but lacks efficacy against Gram-negative bacteria .
  • Mechanism : Both disrupt membrane potential (SYTOX assays confirm rapid fluorescence increase), but 3d acts faster (1-hour exposure vs. 2 hours for daptomycin) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.